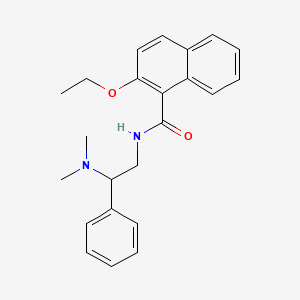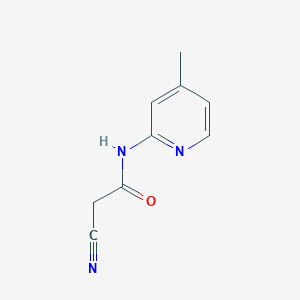
N-(2-(dimethylamino)-2-phenylethyl)-2-ethoxy-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule. It contains functional groups such as amine, ether, and amide, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a similar compound, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), was successfully cultivated with methanol as the solvent by using the slow evaporation technique .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray diffraction (SCXRD), which can confirm the crystallization pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like density, boiling point, melting point, and solubility are often reported .Scientific Research Applications
Cancer Therapy: Drug and Gene Delivery Systems
The compound has been utilized in the development of nanocarriers for cancer therapy, particularly in the design of polymer micelles that can co-load anticancer drugs and nucleic acids . These nanocarriers are expected to significantly improve cancer treatment outcomes by delivering a synergistic combination of drug and gene therapies directly to cancer cells.
Nanoreactors and Polymersomes
Research has shown the potential of using the compound in the creation of polymersomes —vesicles formed from amphiphilic diblock copolymers . These polymersomes are stimuli-responsive and can react to changes in pH and temperature, making them suitable for use as nanoreactors or in drug delivery systems .
pH and Temperature Dual-Responsive Materials
The compound has been incorporated into chitosan microcapsules to create materials that are responsive to both pH and temperature . These dual-responsive materials have applications in controlled release systems, where the delivery of active agents can be precisely managed in response to environmental triggers.
Anion Sensors
Derivatives of the compound have been explored for their unique photophysical properties, which include the generation of semi-stable radical anion species . This characteristic is particularly useful in the development of anion sensors for selective detection of specific anions, which are crucial in biological systems and industrial applications.
Smart Hydrogels
The compound has been used to synthesize smart hydrogels that are sensitive to pH and metal ions . These hydrogels can undergo significant property changes in response to small environmental variations, making them ideal for use in microsystems such as sensors and actuators.
Advanced Detection Systems
The stabilization phenomena of naphthalimide-based radical anion species derived from the compound contribute to the development of sophisticated detection systems specific for carboxylate . These systems can be applied in various fields, including environmental monitoring and clinical diagnostics.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-27-21-15-14-17-10-8-9-13-19(17)22(21)23(26)24-16-20(25(2)3)18-11-6-5-7-12-18/h5-15,20H,4,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQPVIODPTADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2904805.png)
![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)
![Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2904808.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)

![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)

![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)

![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)
